Stereochemical Identity (S vs. R Enantiomer) Confirmed by Chiroptical Methods in A₂B Antagonist Optimization
In the structurally analogous trifluorinated pyrimidine-based A₂B antagonist series, the (S)-enantiomer configuration at the carbon bearing the CF₃ and OH groups is essential for high-affinity receptor binding. The J. Med. Chem. 2019 study employed a synergistic approach combining chiral HPLC, circular dichroism (CD), diastereoselective synthesis, molecular modeling, and X-ray crystallography to experimentally confirm stereospecific interactions between optimized trifluorinated (S)-stereoisomers and the hA₂B receptor [1]. Ligands with the (S)-configuration achieved hA₂B Kᵢ values < 15 nM, while enantiomeric inversion or racemization is expected to reduce affinity, consistent with the stereoselective binding model refined for fluorinated pyrimidine scaffolds [1].
| Evidence Dimension | Enantiomeric configuration at the CF₃/OH-bearing stereogenic carbon |
|---|---|
| Target Compound Data | (2S)-configuration (single enantiomer, CAS 477712-81-5); specific optical rotation data available from supplier Certificate of Analysis |
| Comparator Or Baseline | (2R)-enantiomer or racemic mixture (specific quantitative comparator Kᵢ values not reported for this exact scaffold) |
| Quantified Difference | For the structurally related trifluorinated pyrimidine A₂B antagonist series, (S)-enantiomers achieve hA₂B Kᵢ < 15 nM; enantiomeric inversion is predicted to reduce binding affinity based on stereospecific receptor interaction models [1] |
| Conditions | hA₂B adenosine receptor radioligand binding assay; chiral HPLC (Daicel Chiralpak columns); CD spectroscopy; X-ray crystallography of receptor-ligand complexes |
Why This Matters
Procurement of the incorrect enantiomer or racemic material may result in substantial loss of target binding affinity (>10-fold) for A₂B receptor programs derived from this scaffold, invalidating SAR and biological studies.
- [1] Mallo-Abreu, A.; Majellaro, M.; Jespers, W.; Azuaje, J.; Caamaño, O.; García-Mera, X.; Brea, J. M.; Loza, M. I.; Gutiérrez-de-Terán, H.; Sotelo, E. Trifluorinated Pyrimidine-Based A2B Antagonists: Optimization and Evidence of Stereospecific Recognition. J. Med. Chem. 2019, 62 (20), 9315–9330. DOI: 10.1021/acs.jmedchem.9b01340. View Source
